molecular formula C13H14ClNO3 B1280469 Benzyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate

Benzyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate

Cat. No. B1280469
M. Wt: 267.71 g/mol
InChI Key: IBNYJZJSXDGJNG-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H14ClNO3 and its molecular weight is 267.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate

Molecular Formula

C13H14ClNO3

Molecular Weight

267.71 g/mol

IUPAC Name

benzyl (2R)-2-carbonochloridoylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H14ClNO3/c14-12(16)11-7-4-8-15(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m1/s1

InChI Key

IBNYJZJSXDGJNG-LLVKDONJSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)Cl

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)Cl

sequence

P

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of compound 2.0 g of 1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid (1.0 g, 4.01 mmol) in anhydrous dichloromethane (10 mL) was added dropwise thionyl chloride (0.573 g, 4.81 mmol) at 0° C. After the addition, the solution was stirred at room temperature overnight. Solvent was removed in vacuum to give benzyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.573 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Oxalyl chloride (1.21 mL, 14.0 mmol) was added dropwise (15 minutes) to a 0° C. solution of N-carbobenzyloxy-D,L-proline (2.50 g, 10.0 mmol), dimethylformamide (1 drop, cat.) and methylene chloride (anhydrous, 25 mL) under a nitrogen atmosphere. The mixture was removed from the ice-bath and stirred at ambient temperature for 1 h. The reaction mixture was concentrated to afford 2.63 g (98%) of 2-chlorocarbonyl-pyrrolidine-1-carboxylic acid benzyl ester as an orange oil. The product was used directly in subsequent steps.
Quantity
1.21 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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